2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of o-aminobenzonitriles with hydrazine derivatives under acidic or basic conditions. Transition metal-catalyzed reactions, such as those using copper or palladium catalysts, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, solvent-free or green chemistry approaches may be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-indazol-3-yl)ethan-1-amine
- 2-(1H-imidazol-1-yl)ethanol
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
Uniqueness
2-(1-methyl-1H-indazol-6-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the indazole ring, which can confer distinct chemical and biological properties. This uniqueness can result in different reactivity, selectivity, and potency compared to similar compounds. For instance, the position of the methyl group and the presence of the dihydrochloride salt can influence its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C10H15Cl2N3 |
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Molecular Weight |
248.15 g/mol |
IUPAC Name |
2-(1-methylindazol-6-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c1-13-10-6-8(4-5-11)2-3-9(10)7-12-13;;/h2-3,6-7H,4-5,11H2,1H3;2*1H |
InChI Key |
XISCXUJXGQXPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CCN)C=N1.Cl.Cl |
Origin of Product |
United States |
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